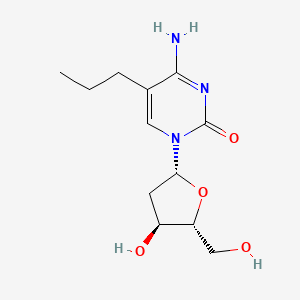
2'-Deoxy-5-propylcytidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Deoxy-5-propylcytidine is a synthetic nucleoside analog, structurally related to cytidine It is characterized by the presence of a propyl group at the 5-position of the cytidine base and the absence of a hydroxyl group at the 2’ position of the ribose sugar
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-5-propylcytidine typically involves the modification of cytidine or its derivatives. One common approach is the alkylation of 2’-deoxycytidine with a propylating agent under controlled conditions. The reaction may involve the use of a base such as sodium hydride or potassium carbonate to deprotonate the nucleoside, followed by the addition of a propyl halide (e.g., propyl bromide) to introduce the propyl group at the 5-position .
Industrial Production Methods
Industrial production of 2’-Deoxy-5-propylcytidine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is typically achieved through crystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
2’-Deoxy-5-propylcytidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form 5-propyluracil derivatives.
Reduction: Reduction reactions can modify the propyl group or other functional groups present in the molecule.
Substitution: The propyl group can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 5-propyluracil, while substitution reactions can produce various alkylated derivatives .
Aplicaciones Científicas De Investigación
2’-Deoxy-5-propylcytidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its potential role in DNA replication and repair mechanisms.
Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent.
Mecanismo De Acción
The mechanism of action of 2’-Deoxy-5-propylcytidine involves its incorporation into DNA during replication. Once incorporated, it can interfere with the normal function of DNA polymerases, leading to the inhibition of DNA synthesis. This can result in the disruption of cell division and the induction of apoptosis in rapidly dividing cells, such as cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
2’-Deoxycytidine: Lacks the propyl group at the 5-position.
5-Aza-2’-deoxycytidine: Contains a nitrogen atom at the 5-position instead of a propyl group.
2’-Deoxy-5-methylcytidine: Contains a methyl group at the 5-position instead of a propyl group.
Uniqueness
2’-Deoxy-5-propylcytidine is unique due to the presence of the propyl group at the 5-position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its stability and potentially improve its efficacy as a therapeutic agent .
Propiedades
Número CAS |
66270-33-5 |
|---|---|
Fórmula molecular |
C12H19N3O4 |
Peso molecular |
269.30 g/mol |
Nombre IUPAC |
4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-propylpyrimidin-2-one |
InChI |
InChI=1S/C12H19N3O4/c1-2-3-7-5-15(12(18)14-11(7)13)10-4-8(17)9(6-16)19-10/h5,8-10,16-17H,2-4,6H2,1H3,(H2,13,14,18)/t8-,9+,10+/m0/s1 |
Clave InChI |
WEAUJIMRWXTPBB-IVZWLZJFSA-N |
SMILES isomérico |
CCCC1=CN(C(=O)N=C1N)[C@H]2C[C@@H]([C@H](O2)CO)O |
SMILES canónico |
CCCC1=CN(C(=O)N=C1N)C2CC(C(O2)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


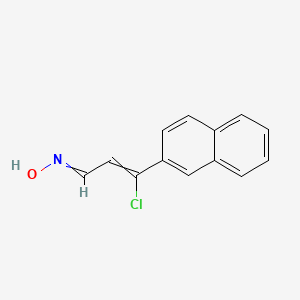
![1,1',1''-[Benzene-1,3,5-triyltris(methylenesulfanediyl)]tribenzene](/img/structure/B14467071.png)

![7,9,9-Trimethyl-8-methylidene-1,4-dithiaspiro[4.5]dec-6-ene](/img/structure/B14467081.png)
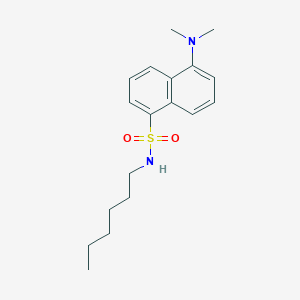
![3-[3-(2-Acetamidoethyl)-5-methoxy-1H-indol-1-yl]propanoic acid](/img/structure/B14467083.png)
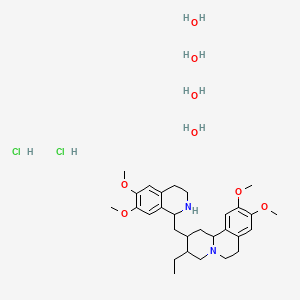

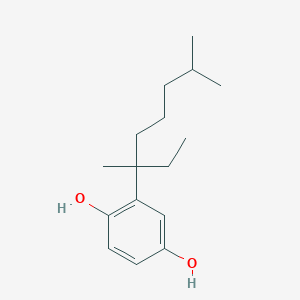
![Fluoro[bis(fluoromethyl)]methylsilane](/img/structure/B14467125.png)

![3,6-Dimethyl-2,3,3a,6a-tetrahydro[1,2]oxazolo[5,4-d][1,2]oxazole](/img/structure/B14467132.png)
![Cyclopentanol, 2-[2-(2,2,3-trimethyl-3-cyclopenten-1-yl)ethylidene]-](/img/structure/B14467133.png)

